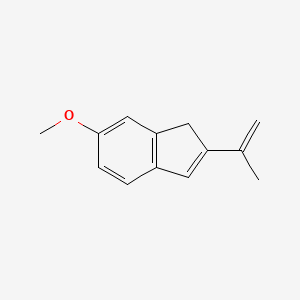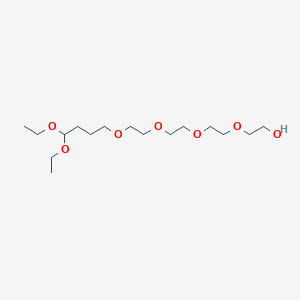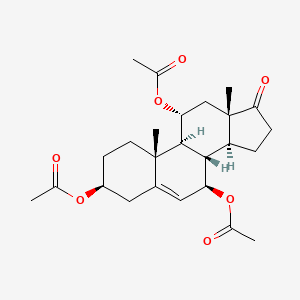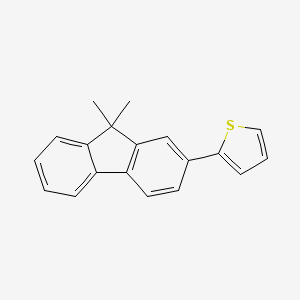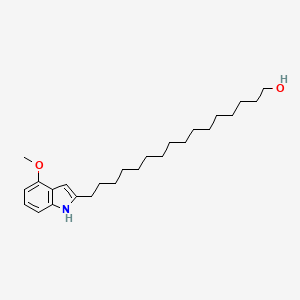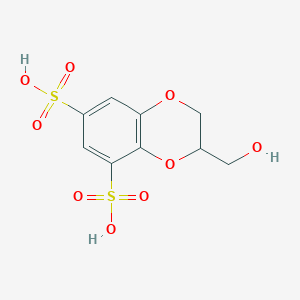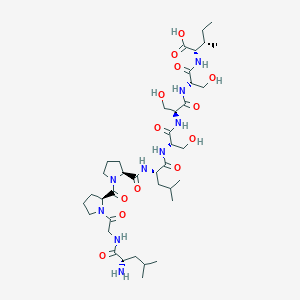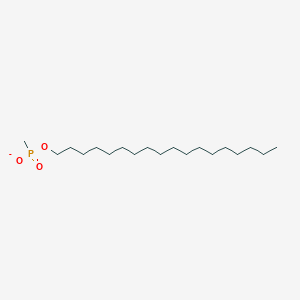
Octadecyl methylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecyl methylphosphonate is an organophosphorus compound characterized by the presence of a long alkyl chain (octadecyl group) and a methylphosphonate group. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octadecyl methylphosphonate can be synthesized through several methods. One common approach involves the reaction of octadecyl alcohol with methylphosphonic dichloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Octadecyl methylphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The alkyl chain can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted alkyl derivatives. These products have diverse applications in different fields .
Applications De Recherche Scientifique
Octadecyl methylphosphonate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of octadecyl methylphosphonate involves its interaction with biological membranes and other molecular targets. The long alkyl chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. The methylphosphonate group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to octadecyl methylphosphonate include:
- Octadecyl phosphonic acid
- Dimethyl methylphosphonate
- Octadecyl phosphine oxide
Uniqueness
This compound is unique due to its specific combination of a long alkyl chain and a methylphosphonate group. This combination imparts distinct physicochemical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve .
Propriétés
Numéro CAS |
820260-92-2 |
|---|---|
Formule moléculaire |
C19H40O3P- |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
methyl(octadecoxy)phosphinate |
InChI |
InChI=1S/C19H41O3P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h3-19H2,1-2H3,(H,20,21)/p-1 |
Clé InChI |
YQORJKABZAUTRR-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOP(=O)(C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


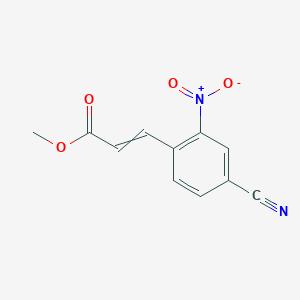
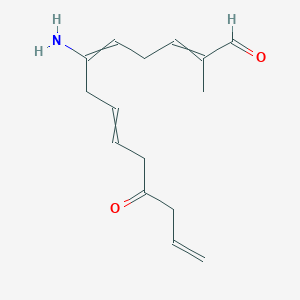
![2-(Benzenesulfonyl)-1,7,10-trioxadispiro[2.2.4~6~.2~3~]dodecane](/img/structure/B15161000.png)

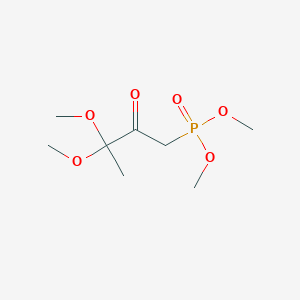
![5-[(dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B15161015.png)
